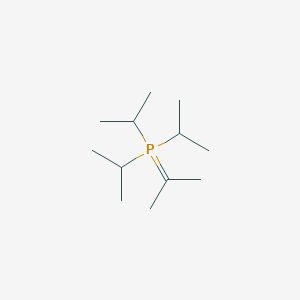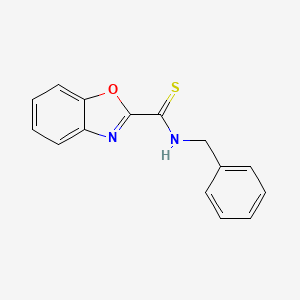![molecular formula C13H21N3 B14349603 [2-(Dibutylamino)ethenyl]propanedinitrile CAS No. 92745-92-1](/img/structure/B14349603.png)
[2-(Dibutylamino)ethenyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dibutylamino)ethenyl]propanedinitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibutylamino)ethenyl]propanedinitrile typically involves the reaction of dibutylamine with a suitable precursor, such as a nitrile compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Dibutylamino)ethenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
[2-(Dibutylamino)ethenyl]propanedinitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Dibutylamino)ethenyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Dibutylamino)ethanol]: This compound has a similar structure but differs in its functional groups and reactivity.
[2-(Dibutylamino)propanenitrile]: Another related compound with variations in its chemical structure and properties.
Uniqueness
[2-(Dibutylamino)ethenyl]propanedinitrile is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
92745-92-1 |
|---|---|
Fórmula molecular |
C13H21N3 |
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
2-[2-(dibutylamino)ethenyl]propanedinitrile |
InChI |
InChI=1S/C13H21N3/c1-3-5-8-16(9-6-4-2)10-7-13(11-14)12-15/h7,10,13H,3-6,8-9H2,1-2H3 |
Clave InChI |
JBDMAUHLBOACMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C=CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


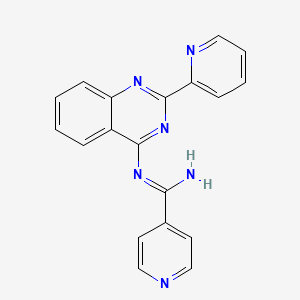
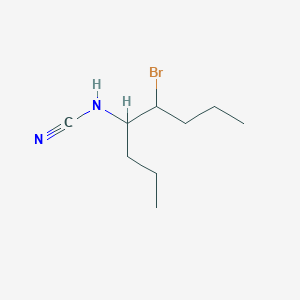
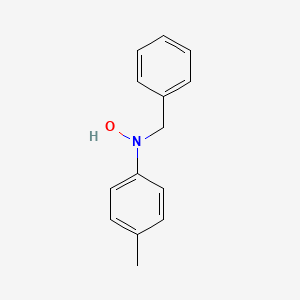
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)


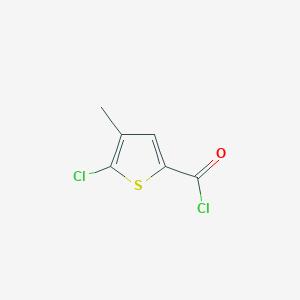
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
